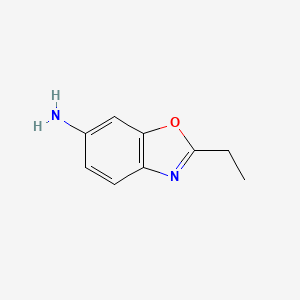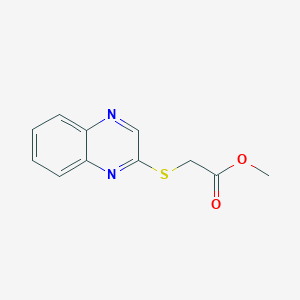
1-(1-Adamantyl)-2-bromopropan-1-one
Overview
Description
1-(1-Adamantyl)-2-bromopropan-1-one is an organic compound featuring an adamantyl group attached to a brominated propanone structure The adamantyl group, derived from adamantane, is known for its bulky and rigid structure, which imparts unique chemical properties to the compound
Mechanism of Action
Target of Action
Adamantane derivatives, such as amantadine, have been known to exhibit antiviral activity by inhibiting the m2 proton channel of influenza a virus . The adamantyl group, derived from adamantane, is often used to enhance the thermal and mechanical properties of polymers .
Mode of Action
For instance, amantadine, an adamantane derivative, inhibits the M2 proton channel of influenza A virus, preventing the release of viral RNA into the host cytoplasm .
Biochemical Pathways
For example, amantadine, an adamantane derivative, interferes with the replication of influenza A virus by blocking its M2 proton channel .
Pharmacokinetics
For instance, amantadine, an adamantane derivative, is known to have good oral bioavailability and minimal metabolism .
Result of Action
For example, amantadine, an adamantane derivative, has antiviral and anti-Parkinsonian properties .
Action Environment
The synthesis of adamantane derivatives has been shown to be influenced by various factors such as temperature and ph .
Biochemical Analysis
Biochemical Properties
1-(1-Adamantyl)-2-bromopropan-1-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, such as cytochrome P450, leading to enzyme inhibition or activation depending on the specific enzyme and the context of the interaction . This binding can result in the formation of enzyme-substrate complexes, which may alter the enzyme’s activity and subsequently affect downstream biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been shown to affect cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound may lead to toxic or adverse effects, such as oxidative stress, inflammation, and cell death .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo hydroxylation, leading to the formation of hydroxylated metabolites, which may further participate in conjugation reactions, such as glucuronidation or sulfation . These metabolic transformations can affect the compound’s bioavailability, activity, and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, this compound can bind to intracellular proteins, such as albumin, which may affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific organelles, where it may exert its effects on cellular processes . For example, the localization of this compound to the mitochondria can impact mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-2-bromopropan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(1-adamantyl)propan-1-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to achieve selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and efficient separation and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Carried out in aqueous or mixed solvent systems under controlled temperature and pH conditions.
Major Products:
Nucleophilic Substitution: Yields substituted adamantyl derivatives depending on the nucleophile used.
Reduction: Produces 1-(1-adamantyl)-2-bromopropanol.
Oxidation: Forms 1-(1-adamantyl)-2-bromopropanoic acid or other oxidized products.
Scientific Research Applications
1-(1-Adamantyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing the adamantyl group.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceuticals, especially those targeting neurological disorders due to the unique properties of the adamantyl group.
Material Science: Utilized in the design of novel materials with enhanced thermal and mechanical properties due to the rigidity of the adamantyl structure.
Comparison with Similar Compounds
1-(1-Adamantyl)-2-bromopropan-1-one can be compared with other adamantyl derivatives such as:
1-Adamantylacetic acid: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
1-Adamantylamine: Utilized in the synthesis of antiviral and antiparkinsonian drugs.
1-Adamantylmethanol: Employed in the preparation of polymers and advanced materials.
The uniqueness of this compound lies in its brominated structure, which imparts distinct reactivity and potential for further functionalization compared to other adamantyl derivatives .
Properties
IUPAC Name |
1-(1-adamantyl)-2-bromopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-8(14)12(15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABYMCZQJXPCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C12CC3CC(C1)CC(C3)C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377853 | |
| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26525-24-6 | |
| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)
![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)

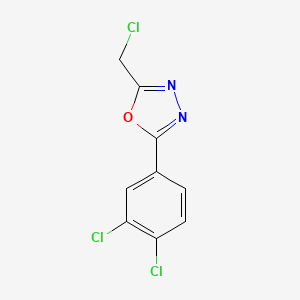

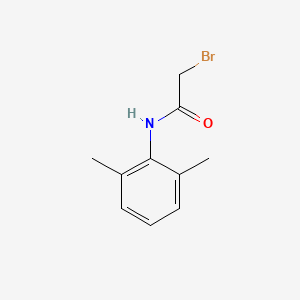
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)
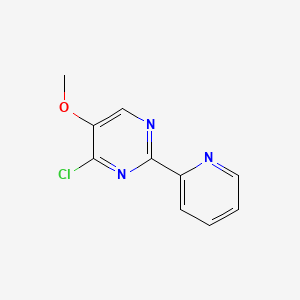
![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)
